molecular formula C19H26N2O B5223653 N-[1-(1-adamantyl)ethyl]-4-aminobenzamide

N-[1-(1-adamantyl)ethyl]-4-aminobenzamide

Cat. No. B5223653
M. Wt: 298.4 g/mol
InChI Key: VWSYHOSYSDENOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-adamantyl)ethyl]-4-aminobenzamide, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.

Mechanism of Action

N-[1-(1-adamantyl)ethyl]-4-aminobenzamide exerts its therapeutic effects by selectively inhibiting the activity of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide can induce apoptosis and cell cycle arrest in cancer cells, suppress the activation and proliferation of T cells in autoimmune disorders, and prevent the rejection of transplanted organs by suppressing the activation of immune cells.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis and cell cycle arrest in cancer cells, suppression of T cell activation and proliferation in autoimmune disorders, and prevention of organ rejection in transplant recipients. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its selectivity for PKC. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide selectively inhibits the activity of PKC, without affecting other kinases or cellular processes. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its potential toxicity. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-4-aminobenzamide. One of the future directions is to further investigate its therapeutic potential in various diseases, including cancer, autoimmune disorders, and transplant rejection. Another future direction is to develop more selective and less toxic inhibitors of PKC, which may have better therapeutic outcomes. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide involves several steps, including the reaction of 4-aminobenzamide with 1-adamantylbromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 1-bromoethyladamantane.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection. In cancer, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In transplant rejection, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to prevent the rejection of transplanted organs by suppressing the activation of immune cells.

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-aminobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-12(21-18(22)16-2-4-17(20)5-3-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSYHOSYSDENOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.